(2{E})-piperidin-2-ylidene(6,7,8,9-tetrahydro-5{H}-[1,2,4]triazolo[4,3-{a}]azepin-3-yl)acetonitrile
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Overview
Description
(2{E})-piperidin-2-ylidene(6,7,8,9-tetrahydro-5{H}-[1,2,4]triazolo[4,3-{a}]azepin-3-yl)acetonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a piperidine ring, a triazolo ring, and an azepine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2{E})-piperidin-2-ylidene(6,7,8,9-tetrahydro-5{H}-[1,2,4]triazolo[4,3-{a}]azepin-3-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6,7,8,9-tetrahydro-5{H}-[1,2,4]triazolo[4,3-{a}]azepin-3-ylacetonitrile with piperidine derivatives. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(2{E})-piperidin-2-ylidene(6,7,8,9-tetrahydro-5{H}-[1,2,4]triazolo[4,3-{a}]azepin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Scientific Research Applications
(2{E})-piperidin-2-ylidene(6,7,8,9-tetrahydro-5{H}-[1,2,4]triazolo[4,3-{a}]azepin-3-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a potential therapeutic agent for various diseases due to its unique structure and pharmacological profile.
Mechanism of Action
The mechanism of action of (2{E})-piperidin-2-ylidene(6,7,8,9-tetrahydro-5{H}-[1,2,4]triazolo[4,3-{a}]azepin-3-yl)acetonitrile involves its interaction with specific molecular targets in the body. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-tetrahydro-5{H}-[1,2,4]triazolo[4,3-{a}]pyrazines
- 1,2,4-triazolo[3,4-{b}][1,3,4]thiadiazines
- 6,7,8,9-tetrahydro-5{H}-pyrido[4,3-{c}]azepin-5-one
Uniqueness
What sets (2{E})-piperidin-2-ylidene(6,7,8,9-tetrahydro-5{H}-[1,2,4]triazolo[4,3-{a}]azepin-3-yl)acetonitrile apart from similar compounds is its unique combination of a piperidine ring with a triazolo and azepine ring. This structure provides a distinct pharmacological profile and potential for diverse applications in medicinal chemistry .
Properties
IUPAC Name |
(2E)-2-piperidin-2-ylidene-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5/c15-10-11(12-6-3-4-8-16-12)14-18-17-13-7-2-1-5-9-19(13)14/h16H,1-9H2/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBHGIWMAVNVCP-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C(=C3CCCCN3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=NN=C(N2CC1)/C(=C/3\CCCCN3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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